molecular formula C20H19BrN2O2 B2396292 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-99-3

2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2396292
CAS No.: 851407-99-3
M. Wt: 399.288
InChI Key: GOZLKOBQBTVIIC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a quinoline moiety, and a benzamide group

Properties

IUPAC Name

2-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZLKOBQBTVIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable precursor followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can modify the quinoline moiety.

Scientific Research Applications

2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
  • 2-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
  • 2-fluoro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Uniqueness

The uniqueness of 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide lies in its specific bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens.

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